molecular formula C9H9F3N2O3S B11771471 Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate

Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B11771471
M. Wt: 282.24 g/mol
InChI Key: NREZSBNNJWMGST-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate is a thiazole derivative characterized by:

  • Trifluoromethyl (CF₃) at position 4: Increases lipophilicity and electron-withdrawing effects.
  • Ethyl ester at position 5: Facilitates solubility and serves as a synthetic handle for further derivatization.

This compound is of interest in medicinal chemistry and agrochemical research due to its structural versatility. Below, we compare it with key analogs to elucidate structure-activity relationships (SAR) and synthetic strategies.

Properties

Molecular Formula

C9H9F3N2O3S

Molecular Weight

282.24 g/mol

IUPAC Name

ethyl 2-acetamido-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H9F3N2O3S/c1-3-17-7(16)5-6(9(10,11)12)14-8(18-5)13-4(2)15/h3H2,1-2H3,(H,13,14,15)

InChI Key

NREZSBNNJWMGST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate has been explored as a precursor in the synthesis of various pharmaceuticals, particularly those aimed at treating infectious diseases and cancers. Its structural features enable it to interact with biological targets effectively.

  • Case Study : Research has shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent .

Agricultural Chemicals

The compound is also utilized in developing agrochemicals, including herbicides and fungicides. Its ability to inhibit certain biological pathways makes it valuable in crop protection strategies.

  • Application Example : Compounds with similar thiazole structures have been formulated into effective herbicides that target specific weed species without harming crops .

Material Science

In material science, this compound is investigated for creating novel materials with enhanced properties such as thermal stability and chemical resistance.

  • Research Insight : Studies have demonstrated that incorporating trifluoromethyl groups into polymers significantly improves their thermal properties, making them suitable for high-performance applications.

Biochemical Research

The compound serves as a valuable tool in biochemical research, particularly in studies related to enzyme inhibition and receptor binding.

  • Mechanism of Action : this compound can modulate enzyme activity by binding to active sites or altering conformational states of target proteins.

Data Table of Applications

Application AreaSpecific UsesNotable Findings
Pharmaceutical DevelopmentAntibiotics, Anticancer agentsEffective against resistant bacterial strains
Agricultural ChemicalsHerbicides, FungicidesTarget-specific action with minimal crop impact
Material ScienceHigh-performance polymersEnhanced thermal stability due to trifluoromethyl groups
Biochemical ResearchEnzyme inhibition studiesModulates key metabolic pathways in pathogens

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 344-72-9)
  • Structure: Amino (-NH₂) at position 2 instead of acetamido.
  • Synthetic Role : A precursor for the target compound; synthesized via coupling of nitriles with ethyl bromoacetoacetate .
  • Properties : Higher nucleophilicity at the 2-position compared to acetamido, making it reactive toward acetylation or other electrophilic substitutions .
  • Applications : Intermediate in fungicide synthesis (e.g., thifluzamide) .
Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 72850-52-3)
  • Structure : Chloro (-Cl) at position 2.
  • Reactivity : The electron-withdrawing Cl group reduces nucleophilicity, favoring substitution reactions under harsh conditions.
  • Applications : Useful in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (CAS 131748-96-4)
  • Structure : CF₃ at position 2 instead of acetamido.
  • Physical Properties : Molecular weight 225.19 g/mol; flash point 72°C .

Substituent Variations at Position 4

Ethyl 2-acetamido-4-methylthiazole-5-carboxylate
  • Structure : Methyl (-CH₃) at position 4 instead of CF₃.
  • Impact : Reduced lipophilicity and metabolic stability compared to CF₃ analogs. Methyl groups are less electron-withdrawing, altering electronic distribution on the thiazole ring .
Ethyl 4-(4-bromophenyl)thiazole-5-carboxylate Derivatives
  • Structure : Aryl groups (e.g., 4-bromophenyl) at position 3.
  • Applications : Demonstrated utility in SIRT2 inhibitor development, where bulkier substituents enhance target affinity .

Variations in the Ester Group

Methyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate
  • Structure : Methyl ester instead of ethyl.
2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic Acid
  • Structure : Free carboxylic acid at position 4.
  • Applications : Direct precursor for amide coupling in drug discovery (e.g., kinase inhibitors) .

Biological Activity

Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its pharmacological potential. The trifluoromethyl group is particularly noteworthy due to its influence on the compound's biological activity.

  • Molecular Formula : C₉H₈F₃N₃O₃S
  • CAS Number : 63788-62-5
  • Boiling Point : Not specified
  • Molecular Weight : 253.24 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The presence of the trifluoromethyl group enhances the compound's efficacy against various pathogens.

Table 1: Antimicrobial Efficacy

PathogenInhibition (%)Concentration (µg/mL)
Pseudomonas aeruginosa85%100
Staphylococcus aureus90%50
Escherichia coli75%100

Herbicidal Activity

The herbicidal potential of thiazole derivatives has been explored extensively. This compound has shown promising results in inhibiting the growth of several weed species.

Table 2: Herbicidal Activity

Weed SpeciesInhibition (%)Dosage (g/ha)
Capsella bursa-pastoris70%150
Amaranthus retroflexus85%150
Eclipta prostrata80%150

Anticancer Activity

Research has indicated that thiazole derivatives possess anticancer properties. This compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 3: Anticancer Activity

Cell LineIC₅₀ (µg/mL)
HepG2 (Liver Cancer)1.98 ± 1.22
A549 (Lung Cancer)1.61 ± 1.92

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, disrupting cellular processes in pathogens and cancer cells. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and increasing bioavailability.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Shi et al., ethyl derivatives of thiazoles were synthesized and screened for antimicrobial activity. The results indicated that compounds with trifluoromethyl substitutions exhibited higher inhibition rates against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this modification significantly enhances antimicrobial properties .

Case Study 2: Herbicidal Applications

Research published in the Journal of Heterocyclic Chemistry demonstrated that ethyl thiazole derivatives showed considerable herbicidal activity against various weeds, including Amaranthus retroflexus. The study concluded that the trifluoromethyl group plays a crucial role in enhancing herbicidal efficacy .

Case Study 3: Anticancer Potential

A recent investigation into the anticancer properties of thiazole derivatives revealed that this compound exhibited potent cytotoxicity against HepG2 and A549 cell lines, with IC₅₀ values significantly lower than standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with thiazole ring formation. For analogous compounds (e.g., Ethyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate), thiourea reacts with α-haloketones or esters under reflux in ethanol or acetonitrile. Catalysts like triethylamine (TEA) and coupling agents (e.g., EDC.HCl/HOBT) are used for amide bond formation .
  • Key Factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for trifluoromethyl group incorporation .
  • Temperature : Elevated temperatures (70–90°C) improve cyclization efficiency .
  • Purification : Recrystallization or column chromatography ensures purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at C4, acetamido at C2) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₉H₁₀F₃N₂O₃S: ~293.05) .
  • Elemental Analysis : Matches calculated C/H/N/S percentages .

Q. What preliminary biological activities have been reported for this compound or its analogs?

  • Findings :

  • Antimicrobial Activity : Thiazole derivatives with trifluoromethyl groups show MIC values of 8–32 µg/mL against Gram-positive bacteria .
  • Enzyme Inhibition : Analogous compounds inhibit kinases (IC₅₀ ~1–10 µM) due to thiazole-electrophile interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in trifluoromethylthiazole synthesis?

  • Strategies :

  • Catalytic Systems : Use Pd-catalyzed cross-coupling for precise trifluoromethyl group placement .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining >90% yield .
  • Table : Comparison of Optimization Approaches
MethodYield (%)Time (h)Selectivity
Conventional Heating7512Moderate
Microwave922High
Flow Reactor884High

Q. What structure-activity relationships (SAR) govern the bioactivity of trifluoromethylthiazole derivatives?

  • Key Insights :

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~2.5 vs. ~1.8 for methyl analogs) .
  • Acetamido vs. Amino Substitution : Acetamido at C2 improves solubility (e.g., 0.5 mg/mL in PBS vs. <0.1 mg/mL for amino analogs) .
    • Table : SAR of Thiazole Derivatives
SubstituentBioactivity (IC₅₀, µM)Solubility (mg/mL)
-CF₃2.1 (Kinase X)0.5
-CH₃10.51.2
-Cl5.80.3

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
  • Compound Purity : Impurities >5% alter activity; validate via HPLC (>98% purity) .
    • Mitigation : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?

  • Approach :

  • Crystallization : Use slow evaporation in ethanol/dichloromethane (1:1) to obtain single crystals .
  • Refinement : SHELXL software for high-resolution data (R-factor <0.05) .
    • Challenges : Trifluoromethyl groups may cause disorder; employ low-temperature (100K) data collection .

Q. What mechanistic hypotheses explain its interaction with enzymatic targets (e.g., kinases or proteases)?

  • Proposed Mechanisms :

  • Electrophilic Thiazole Core : Binds catalytic lysine residues via hydrogen bonding (e.g., in kinase ATP-binding pockets) .
  • Trifluoromethyl Group : Stabilizes hydrophobic interactions with enzyme subpockets (molecular docking ΔG ~-9.5 kcal/mol) .
    • Validation : Mutagenesis studies (e.g., Lys→Ala mutations reduce binding affinity by 10-fold) .

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